1-(Propane-1-sulfonyl)piperidin-4-amine

Descripción general

Descripción

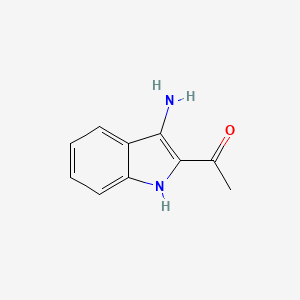

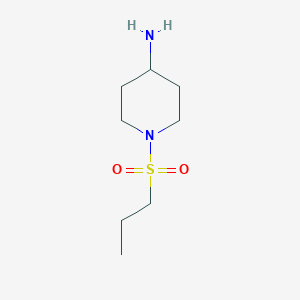

1-(Propane-1-sulfonyl)piperidin-4-amine, also known as 1-(propylsulfonyl)-4-piperidinamine, is a compound with the molecular formula C8H18N2O2S and a molecular weight of 206.31 . It is typically stored at room temperature and appears as a powder .

Synthesis Analysis

Piperidines, including 1-(Propane-1-sulfonyl)piperidin-4-amine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The InChI code for 1-(Propane-1-sulfonyl)piperidin-4-amine is 1S/C8H18N2O2S/c1-2-7-13(11,12)10-5-3-8(9)4-6-10/h8H,2-7,9H2,1H3 . This indicates that the molecule consists of a six-membered piperidine ring with a propane-1-sulfonyl group attached to one of the carbon atoms and an amine group attached to the fourth carbon atom in the ring .Physical And Chemical Properties Analysis

1-(Propane-1-sulfonyl)piperidin-4-amine is a powder that is stored at room temperature . The predicted melting point is 112.28°C, and the predicted boiling point is approximately 324.5°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study by Vinaya et al. (2009) discussed the synthesis of several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which were evaluated for their antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. This research highlighted the structure-activity relationship, indicating that the nature of substitutions on the benzhydryl ring and sulfonamide ring significantly influences antibacterial activity, with compounds showing potent antimicrobial activities compared to standard drugs Chloramphenicol and Mancozeb Vinaya et al., 2009.

Nanofiltration Membrane Development

An et al. (2013) developed a novel nanofiltration membrane using a zwitterionic amide monomer, which demonstrated improved separation performance and antifouling property. This membrane's development involved interfacial polymerization with zwitterionic amine monomers, showcasing the applicability of such chemical modifications in enhancing the functional properties of nanofiltration membranes An et al., 2013.

Anticancer Agent Synthesis

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This study revealed compounds with low IC50 values, indicating strong anticancer activities compared to the reference drug doxorubicin, suggesting these derivatives as potential anticancer agents Rehman et al., 2018.

Electrosynthesis of Sulfonylated Heterocycles

Mou et al. (2023) developed an efficient electrochemical intramolecular amino- or oxysulfonylation of internal alkenes, leading to the preparation of various sulfonylated N-heterocycles and O-heterocycles. This process highlights the role of electrochemistry in accessing sulfone-containing heterocycles without the need for additional metal or exogenous oxidants, demonstrating excellent redox economy and broad substrate specificity Mou et al., 2023.

Alzheimer’s Disease Drug Candidate Synthesis

Rehman et al. (2018) also synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE), aiming to identify new therapeutic options for Alzheimer’s disease management Rehman et al., 2018.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Direcciones Futuras

Piperidines, including 1-(Propane-1-sulfonyl)piperidin-4-amine, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propiedades

IUPAC Name |

1-propylsulfonylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-2-7-13(11,12)10-5-3-8(9)4-6-10/h8H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFUADDIXCATTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Propane-1-sulfonyl)piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3282279.png)

![(3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B3282284.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B3282311.png)

![4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B3282323.png)

![3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B3282333.png)